molecular formula C5H4F4N4 B14369395 6-Fluoro-5-(trifluoromethyl)pyrimidine-2,4-diamine CAS No. 93416-50-3

6-Fluoro-5-(trifluoromethyl)pyrimidine-2,4-diamine

Cat. No.: B14369395
CAS No.: 93416-50-3
M. Wt: 196.11 g/mol
InChI Key: XBFPOEHOZDIENF-UHFFFAOYSA-N
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Description

6-Fluoro-5-(trifluoromethyl)pyrimidine-2,4-diamine is a fluorinated pyrimidine derivative Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-(trifluoromethyl)pyrimidine-2,4-diamine typically involves the introduction of fluorine atoms into the pyrimidine ring. One common method is the nucleophilic substitution reaction, where a fluorine-containing reagent reacts with a pyrimidine precursor. For example, the reaction of 2-chloro-5-fluoropyrimidine with an amine in the presence of a base like potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production methods for fluorinated pyrimidines often involve large-scale nucleophilic substitution reactions. The use of efficient fluorinating agents and optimized reaction conditions ensures high yields and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-(trifluoromethyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace fluorine atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reaction conditions often involve the use of bases like potassium carbonate or sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amino-substituted pyrimidines, while oxidation can produce pyrimidine N-oxides.

Scientific Research Applications

6-Fluoro-5-(trifluoromethyl)pyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-5-(trifluoromethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. For instance, fluorinated pyrimidines can inhibit enzymes like thymidylate synthase, which is crucial for DNA synthesis. By inhibiting this enzyme, the compound can disrupt DNA replication and cell division, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-5-(trifluoromethyl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluoro and trifluoromethyl groups enhances its stability and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

93416-50-3

Molecular Formula

C5H4F4N4

Molecular Weight

196.11 g/mol

IUPAC Name

6-fluoro-5-(trifluoromethyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C5H4F4N4/c6-2-1(5(7,8)9)3(10)13-4(11)12-2/h(H4,10,11,12,13)

InChI Key

XBFPOEHOZDIENF-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N=C1F)N)N)C(F)(F)F

Origin of Product

United States

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